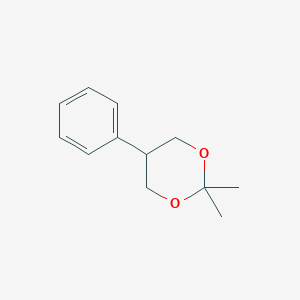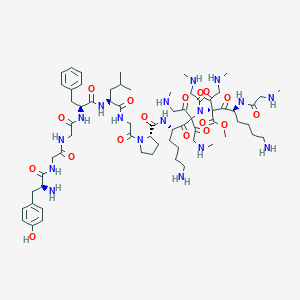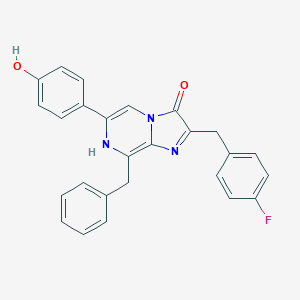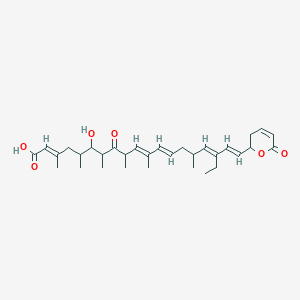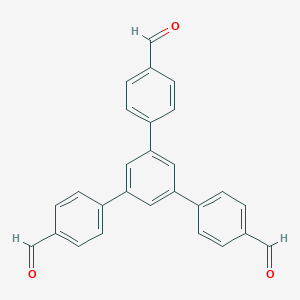
1,3,5-Tris(p-formylphenyl)benzene
Overview
Description
MLN-977 is a small molecule compound that inhibits the production of leukotrienes, particularly 5-lipoxygenase. It was developed by PharmaEngine to treat asthma and chronic obstructive pulmonary disease . Leukotrienes are major mediators of the inflammatory response, making MLN-977 a significant compound in the treatment of inflammatory diseases .
Mechanism of Action
Target of Action
1,3,5-Tris(p-formylphenyl)benzene, also known as 1,3,5-tris(4-formylphenyl)benzene, is a ligand with a triphenylbenzene core functionalized with three aldehyde groups . It primarily targets amine derivatives .
Mode of Action
The compound readily reacts with its targets, the amine derivatives, to form imine linkages . This reaction is a key step in the synthesis of covalent organic frameworks (COFs) that are used for CO2 capture .
Biochemical Pathways
The compound is involved in the formation of covalent organic frameworks (COFs) through the Schiff base reaction . These COFs have been used for highly selective adsorption separation of lanthanide elements .
Pharmacokinetics
It’s important to note that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Result of Action
The result of the compound’s action is the formation of covalent organic frameworks (COFs) with imine linkages . These COFs have been used for CO2 capture and for highly selective adsorption separation of lanthanide elements .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of inert gas. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It has been used in the construction of covalent organic frameworks (COFs) due to its ability to form covalent bonds . The aldehyde groups of this compound help to extend the structure to frameworks by forming covalent bonding .
Cellular Effects
It is known that the compound can influence the formation of covalent organic frameworks, which may have implications for cellular processes .
Molecular Mechanism
The molecular mechanism of 1,3,5-Tris(p-formylphenyl)benzene involves the formation of covalent bonds, which can lead to the creation of covalent organic frameworks . These frameworks can interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 230-234 °C and a boiling point of 612.3±55.0 °C (Predicted) .
Metabolic Pathways
The compound’s ability to form covalent bonds suggests that it may interact with various enzymes and cofactors .
Transport and Distribution
Its role in the formation of covalent organic frameworks suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Its role in the formation of covalent organic frameworks suggests that it may be directed to specific compartments or organelles .
Preparation Methods
The synthesis of MLN-977 involves several steps. The initial step is the condensation of (S)-4-(hydroxymethyl)butyrolactone and 4-fluorophenol in the presence of diisopropylazodicarboxylate and triphenylphosphine under Mitsunobu conditions. This reaction produces an ether, which is then reduced with diisobutylaluminum hydride in toluene at -78°C to give a lactol. The lactol is converted to a silyl ether by treatment with tert-butyldimethylsilyl chloride and imidazole. Subsequent reaction with TBDMS-Br in dichloromethane at -78°C, followed by condensation with the lithium acetylide derived from acetylene, yields a compound as a mixture of isomers. Chromatographic separation provides the desired trans isomer, which is deprotected by treatment with tetra-n-butylammonium fluoride to give an alcohol. This alcohol is then condensed with N,O-bis(phenoxycarbonyl)hydroxylamine in the presence of diisopropylazodicarboxylate and triphenylphosphine to furnish the hydroxamic acid derivative. Finally, concomitant deprotection of the O-phenoxycarbonyl group and substitution of the remaining phenoxy group for an amino group by treatment with methanolic ammonia in a pressure tube provides MLN-977 .
Chemical Reactions Analysis
MLN-977 undergoes several types of chemical reactions, including:
Oxidation: MLN-977 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: MLN-977 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
MLN-977 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of leukotriene production.
Biology: MLN-977 is used to investigate the role of leukotrienes in inflammatory responses.
Medicine: The compound is being studied for its potential use in treating asthma and chronic obstructive pulmonary disease.
Industry: MLN-977 is used in the development of new anti-inflammatory drugs
Comparison with Similar Compounds
MLN-977 is similar to other 5-lipoxygenase inhibitors such as zileuton and atreleuton. MLN-977 is unique in its specific inhibition of leukotriene production and its potential use in treating both asthma and chronic obstructive pulmonary disease. Other similar compounds include:
Zileuton: Another 5-lipoxygenase inhibitor used to treat asthma.
Atreleuton: A 5-lipoxygenase inhibitor with similar anti-inflammatory properties.
Compound 2m: A competitive inhibitor of the 5-lipoxygenase enzyme developed for its anti-inflammatory potential.
Properties
IUPAC Name |
4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJZVMNBJKPQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647202 | |
| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118688-53-2 | |
| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(4-formylphenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,3,5-Tris(4-formylphenyl)benzene serves as a crucial C3-symmetric building block in reticular synthesis, enabling the creation of complex COF structures. Its three symmetrically positioned formyl (-CHO) groups readily participate in condensation reactions, leading to the formation of extended, porous frameworks. []
A: The rigid, planar structure of 1,3,5-tris(4-formylphenyl)benzene, combined with its ability to form robust covalent bonds through its formyl groups, facilitates the formation of ordered, porous networks within COFs. These pores are often permanent, contributing to high surface areas and enabling applications in gas sorption, catalysis, and sensing. [, ]
A: 1,3,5-Tris(4-formylphenyl)benzene frequently undergoes condensation reactions with amine-bearing molecules to create imine-linked COFs. These reactions are often reversible, allowing for error correction during framework formation and contributing to high crystallinity. [, ] Alternatively, it can engage in Knoevenagel condensation with activated methylene compounds to form olefin-linked COFs, offering distinct properties and applications. [, ]
A: Yes, several COFs synthesized using 1,3,5-tris(4-formylphenyl)benzene demonstrate excellent CO2 uptake capacities. For instance, iPrTAPB-TFP, synthesized from 1,3,5-tris(4-formylphenyl)benzene and 1,3,5-tris(4′-amino-3′,5′-isopropylphenyl)benzene, exhibits a CO2 uptake of 105 mg g−1 at 273 K and 1 atm. [] Similarly, NRPP-2, incorporating 1,3,5-tris(4-formylphenyl)benzene and a nitrogen-rich building block, exhibits a remarkable CO2 uptake of 7.06 mmol g-1 at 273 K and 1.0 bar, representing one of the highest reported values for porous organic polymers. []
A: The rigid and planar structure of 1,3,5-tris(4-formylphenyl)benzene contributes to the formation of COFs with high crystallinity and thermal stability. [] Additionally, the extended π-conjugation across its aromatic rings can influence the electronic properties of the COF, potentially impacting its conductivity or light-absorbing capabilities. [, ]
A: Common techniques include powder X-ray diffraction (PXRD) to confirm crystallinity and determine structural parameters, gas sorption analysis to evaluate surface area and pore size distribution, and spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and solid-state nuclear magnetic resonance (NMR) to confirm successful bond formation and analyze the chemical environment within the framework. [, , ]
ANone: These COFs show promise in various applications, including:
- Catalysis: The high surface area and tunable pore size of these COFs make them suitable for supporting catalytic species. For example, an ionic conjugated polymer incorporating 1,3,5-tris(4-formylphenyl)benzene was shown to effectively catalyze the cycloaddition of carbon dioxide to epoxides. []
- Sensing: The fluorescence properties of some 1,3,5-tris(4-formylphenyl)benzene-based COFs make them suitable for sensing applications. For example, a Eu3+-functionalized COF was reported as a sensitive and selective fluorescent probe for uranium detection. []
- Electrochemical Applications: Modification with electroactive components like carbon nanotubes can lead to COF composites suitable for electrochemical sensing. []
A: Yes, 1,3,5-tris(4-formylphenyl)benzene-derived COFs exhibit potential for environmental remediation. For example, nitrogen-rich porous polymers (NRPPs) synthesized using this building block demonstrated high efficiency in capturing carbon dioxide and iodine, suggesting their potential for mitigating greenhouse gas emissions and addressing radioactive iodine contamination. []
A: The choice of solvent is crucial for successful COF synthesis with 1,3,5-tris(4-formylphenyl)benzene. For instance, condensation reactions are often carried out in aprotic polar solvents like dioxane or dimethylsulfoxide (DMSO), which can solubilize the reactants and promote framework formation. [, ] The solvent's boiling point can also influence the reaction temperature, potentially affecting the crystallinity and porosity of the resulting COF.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
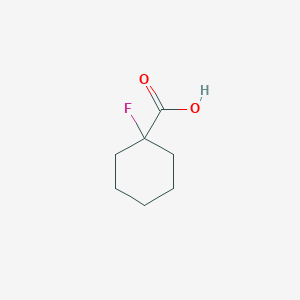
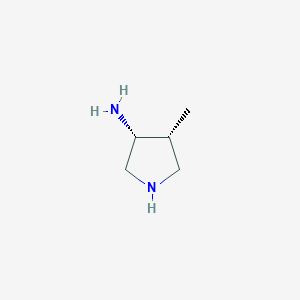


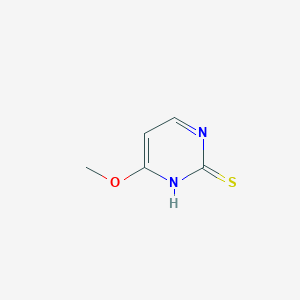
![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)
